molecular formula C13H16N2O4S B602050 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid CAS No. 1323485-71-7

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid

Cat. No. B602050
CAS RN: 1323485-71-7
M. Wt: 296.35
InChI Key:
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Description

The compound “2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid” is a unique chemical with the linear formula C17H14N4O3 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been achieved via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This method is part of a class of synthetic protocols known as multicomponent reactions (MCRs), which allow the creation of complex organic molecules by synthesizing many carbon-carbon bonds in a one-pot synthesis reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation reaction and Michael addition . These reactions are known for the production of pharmaceutically active molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.326 . More specific physical and chemical properties are not directly available.

Scientific Research Applications

Pharmaceutical Reference Standards

Edaravone Impurity P3 is used as a reference standard in the pharmaceutical industry . It is supplied with detailed characterization data compliant with regulatory guidelines . This impurity can be used for analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Edaravone .

Neuroprotection in Motor Neurons

Research has shown that Edaravone can protect motor neurons from neurotoxicity . In a study, Edaravone was found to alleviate H2O2-induced neurotoxicity and electrophysiological dysfunction in mRNA-induced Motor Neurons (miMNs), demonstrating its neuroprotective effect .

Activation of GDNF/RET Neurotrophic Signaling Pathway

Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway . This pathway is crucial for the survival and function of several neuron types. The activation of this pathway by Edaravone suggests a clinically translatable strategy to activate this key neuroprotective signaling .

ALS Treatment

Edaravone is an FDA-approved drug for the treatment of Amyotrophic Lateral Sclerosis (ALS) . It has been shown to slow the decline of motor function in ALS patients . The neuroprotective effect of Edaravone has also been observed in ALS disease models .

Stroke Treatment

Edaravone is a clinically approved cerebroprotective agent against ischemic stroke . It has been shown to provide a neuroprotective effect in patients after ischemic stroke .

Development of New Formulations

New formulations of Edaravone that enable improvement of its physicochemical properties and biodistribution are being developed . These new formulations could potentially enhance the effectiveness of Edaravone in treating neurodegenerative diseases .

Safety and Hazards

While specific safety and hazard information for this compound is not directly available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound is part of a collection provided to early discovery researchers, suggesting its potential use in future scientific research . Similar compounds have shown promise in pharmaceutical chemistry, suggesting potential future directions in this field .

properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-11(13(2,3)20(17,18)19)12(16)15(14-9)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMFRPCFQOIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C)(C)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Reactant of Route 2
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Reactant of Route 4
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Reactant of Route 5
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Reactant of Route 6
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid

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